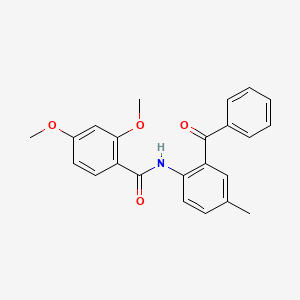

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

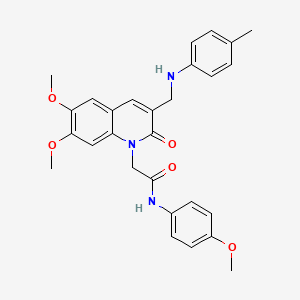

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, also known as BMD-1, is a compound that has been extensively studied for its potential therapeutic applications. BMD-1 belongs to the family of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

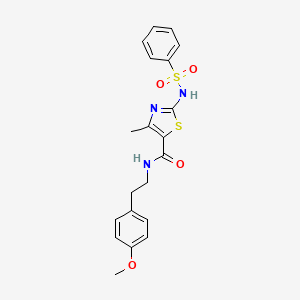

The novel self-condensation of benzanilides and acetanilides with phosphoric anhydride produces N-substituted aroyl and acyl amidines, with N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide likely undergoing similar reactions. This process involves complex stereochemistry and structural conformations influenced by restricted rotation about aryl-N bonds, as observed through X-ray crystallography and NMR spectroscopy. Such mechanisms are pivotal for understanding the chemical behavior and applications of these compounds in scientific research, especially in the synthesis of new materials and chemical intermediates (Oberlander & Tebby, 2000).

Molecular Design and Pharmacological Potential

The design of N-acylhydrazone derivatives from the structure of trichostatin A, including compounds related to N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, demonstrates the potential of these compounds as dual inhibitors for histone deacetylase 6/8. This pharmacological evaluation suggests their utility in the development of new molecular therapies for cancer, highlighting the significance of such compounds in medicinal chemistry and drug design (Rodrigues et al., 2016).

Antimicrobial Applications

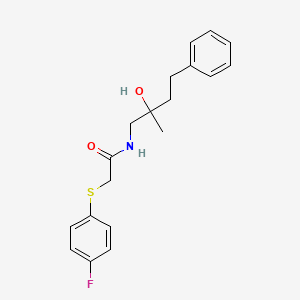

The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine, derived from compounds including N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide, have shown promising antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial activity, underscoring the importance of structural modifications in achieving desired biological effects (Desai, Rajpara, & Joshi, 2013).

Material Science and Polymer Synthesis

In material science, the synthesis of novel aromatic polyimides using diamines related to N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide offers insights into creating high-performance materials. These polyimides exhibit excellent solubility, thermal stability, and specific heat capacities, making them suitable for various applications in electronics, aerospace, and other advanced technological fields (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-15-9-12-20(19(13-15)22(25)16-7-5-4-6-8-16)24-23(26)18-11-10-17(27-2)14-21(18)28-3/h4-14H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEKBHWYRQJHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)

![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride](/img/structure/B2802156.png)

![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)

![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)